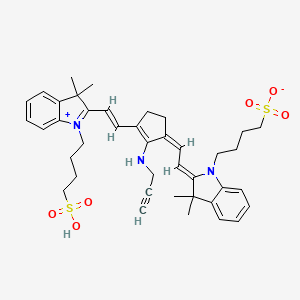

Alkyne cyanine dye 718

Description

Contextualization of Cyanine (B1664457) Dyes in Contemporary Scientific Inquiry

Cyanine dyes represent a versatile and widely utilized class of synthetic fluorophores in modern science. researchgate.net Their fundamental structure, characterized by two nitrogen-containing heterocycles linked by a polymethine chain, allows for a high degree of tunability in their spectral properties. glenresearch.com A key advantage of cyanine dyes is that their fluorescence emission wavelength can be precisely adjusted by altering the length of the polymethine chain. glenresearch.com This has led to the development of a broad palette of dyes spanning the visible to the near-infrared (NIR) spectrum.

In contemporary research, cyanine dyes are invaluable tools in numerous biomedical and biochemical applications. mdpi.com Their uses include bioimaging, disease diagnosis, and the labeling of biomolecules such as proteins, DNA, and sugars. mdpi.comrsc.org Heptamethine cyanine dyes, in particular, are prized for their absorption and emission in the NIR window (around 800 nm), a range that allows for deeper tissue penetration and reduced background autofluorescence in biological samples. acs.org The development of water-soluble and highly fluorescent cyanine dyes, such as sulfo-cyanines, has further expanded their utility by minimizing non-specific binding and preventing the fluorescence quenching that can occur at high labeling densities. glenresearch.commdpi.com These properties make them exceptionally suited for advanced techniques like flow cytometry, super-resolution microscopy, and fluorescence resonance energy transfer (FRET) assays. researchgate.netglenresearch.com

Specificity and Research Prominence of Alkyne Cyanine Dye 718

This compound is a specific, multifunctional fluorescent dye that has gained prominence for its role in targeted biological labeling. medchemexpress.commedchemexpress.com Its significance lies in the incorporation of a terminal alkyne group into its structure. This functional group makes the dye a key reagent for "click" chemistry, a set of highly efficient and specific reactions used for bioconjugation. sigmaaldrich.comprecisepeg.com

The dye is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. sigmaaldrich.com This allows it to be covalently attached to other molecules that have been modified to contain an azide (B81097) group. This capability for bioorthogonal labeling—reacting with a specific partner in a complex biological environment without cross-reacting with other cellular components—is the basis of its research utility. sigmaaldrich.com this compound emits in the near-infrared (NIR) region, which is advantageous for in vivo imaging and other applications where minimizing background signal is crucial. mdpi.comsigmaaldrich.com

Structure

2D Structure

Properties

Molecular Formula |

C40H49N3O6S2 |

|---|---|

Molecular Weight |

732.0 g/mol |

IUPAC Name |

4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C40H49N3O6S2/c1-6-25-41-38-30(21-23-36-39(2,3)32-15-7-9-17-34(32)42(36)26-11-13-28-50(44,45)46)19-20-31(38)22-24-37-40(4,5)33-16-8-10-18-35(33)43(37)27-12-14-29-51(47,48)49/h1,7-10,15-18,21-24H,11-14,19-20,25-29H2,2-5H3,(H2,44,45,46,47,48,49)/b30-21-,36-23- |

InChI Key |

YNKZQYLIDKIPBB-QGNROYHASA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCC#C)CCCCS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCC#C)CCCCS(=O)(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Alkyne Cyanine Dye 718

Established Synthetic Routes to the Alkyne Moiety in Cyanine (B1664457) Structures

The synthesis of cyanine dyes bearing an alkyne group can be broadly categorized into two main approaches: the incorporation of the alkyne during the construction of the dye's core structure or its introduction onto a pre-formed cyanine scaffold.

Precursor Synthesis and Polymerization Strategies for Cyanine Dye Backbones

The foundational structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. baseclick.eu The synthesis of these backbones typically involves the condensation of two heterocyclic precursors, at least one of which contains an activated methyl group, with a polymethine bridge-forming reagent. baseclick.euunito.it

A common strategy involves the Knoevenagel condensation of quaternary heterocycles with a dialdehyde (B1249045) or its equivalent to form the polymethine bridge. ox.ac.uk The length of this bridge is a key determinant of the dye's absorption and emission wavelengths, with each additional vinyl unit causing a bathochromic shift of approximately 100 nm. baseclick.eu For instance, pentamethine scaffolds can be constructed using malondialdehydes or their dianilide derivatives, while glutaconaldehyde (B1235477) dianilide is a precursor for heptamethine dyes. unito.it

To create an alkyne-functionalized cyanine dye from the ground up, one of the heterocyclic precursors or the polymethine bridge component can be synthesized to already contain the alkyne moiety. This modular approach allows for the late-stage introduction of sensitive functional groups, thereby avoiding their potential degradation under the often harsh conditions required for the initial N-alkylation and condensation reactions. acs.orgnih.gov For example, a commercially available indolenine derivative can be modified with a linker containing a terminal alkyne before its condensation to form the final dye. acs.org

Solid-phase synthesis has also emerged as a powerful technique for producing asymmetric cyanine dyes with high purity and in good yields. unito.it This methodology simplifies the purification process, which can be challenging with traditional solution-phase syntheses that often produce a mixture of symmetric and asymmetric products.

Directed Introduction of Alkyne Functionality into Cyanine Scaffolds

An alternative to de novo synthesis is the post-synthetic modification of an existing cyanine dye to introduce an alkyne group. nih.gov This approach is particularly useful for dyes that are readily available or for when a specific dye scaffold is desired.

One method involves the esterification or amidation of a cyanine dye that possesses a carboxylic acid or amine handle with a molecule containing an alkyne. For example, a cyanine dye with a carboxylic acid can be reacted with propargyl alcohol to introduce a terminal alkyne. acs.org Similarly, an amine-containing dye can be coupled with an alkyne-bearing carboxylic acid.

Another strategy is to incorporate a reactive group that can be converted to an alkyne. For instance, a dye can be synthesized with a halogenated substituent that can later undergo a Sonogashira coupling reaction with a terminal alkyne. A modular approach has been demonstrated where delicate functional groups, including alkynes, are attached in the final synthesis step to avoid degradation. acs.orgnih.gov This often involves coupling a carboxy-indolium precursor with a suitable partner, followed by modification of the resulting dye. acs.org

Bioorthogonal Conjugation Strategies Utilizing Alkyne Cyanine Dye 718

The presence of the terminal alkyne in this compound makes it an ideal substrate for bioorthogonal "click" chemistry reactions. rsc.org These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the labeling of biomolecules in complex biological environments. interchim.fracs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction used for conjugating alkyne-containing molecules. alfa-chemistry.com This reaction involves the [3+2] dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov The reaction is highly specific, as both azides and alkynes are generally absent from biological systems. interchim.frlumiprobe.com

The CuAAC reaction is typically carried out in aqueous or mixed aqueous/organic solvents and is relatively insensitive to pH in the range of 4-11. interchim.fr The catalyst is usually generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. nih.govlumiprobe.com Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govlumiprobe.com

This compound can be readily conjugated to azide-modified biomolecules, such as proteins, nucleic acids, and glycans, using CuAAC. ru.nlresearchgate.net For instance, cells can be metabolically labeled with an azide-containing sugar, and then the alkyne dye can be "clicked" onto the incorporated sugar for visualization by fluorescence microscopy. nih.gov This method has been successfully used to label a variety of molecules and structures, including DNA, proteins, and even for creating fluorescent polymers. nih.govresearchgate.netbiotium.com

Table 1: Key Components and Conditions for CuAAC Reactions with Alkyne Cyanine Dyes

| Component | Role | Common Examples |

|---|---|---|

| Alkyne-modified Dye | The fluorescent label | This compound |

| Azide-modified Molecule | The target for labeling | Azido-sugars, azido-amino acids, azide-labeled oligonucleotides |

| Copper(I) Catalyst | Catalyzes the cycloaddition | Generated from CuSO₄ and a reducing agent |

| Reducing Agent | Reduces Cu(II) to Cu(I) | Sodium ascorbate |

| Ligand | Stabilizes Cu(I) and accelerates the reaction | TBTA, THPTA |

| Solvent | Reaction medium | Water, DMSO, DMF, alcohols, or mixtures thereof |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Approaches

A significant advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. interchim.frrsc.org This makes SPAAC particularly well-suited for labeling living cells and organisms. labinsights.nl

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with an azide without the need for a catalyst. interchim.frrsc.org While this compound itself has a terminal alkyne and is primarily used in CuAAC, the principle of SPAAC is crucial in the broader context of bioorthogonal chemistry with cyanine dyes. Cyanine dyes functionalized with strained alkynes like DBCO are available and are used to react with azide-modified biomolecules. baseclick.euinterchim.fr

The development of cyanine dyes containing terminal functional groups like cyclooctynes allows for their attachment to azide-modified molecules via SPAAC. nih.gov This method has been used for the in vitro imaging of tumor cells and for flow cytometry. nih.gov

Divergent Functionalization Paradigms for Alkyne Moieties

While azide-alkyne cycloadditions are the most common applications, the alkyne group on cyanine dyes can participate in other chemical transformations, offering divergent functionalization pathways.

For example, the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be used to further elaborate the structure of the cyanine dye. This could be employed to attach other functional molecules or to build more complex dye architectures.

Furthermore, the alkyne can be a precursor for other functional groups. For instance, it can be reduced to an alkene or an alkane, or it can undergo hydration to form a ketone. These transformations, while less common in bioorthogonal contexts, provide synthetic chemists with additional tools to modify the properties of the cyanine dye. The functionalization of the polymethine chain of cyanine dyes has been shown to significantly improve their stability and alter their photophysical properties. sioc-journal.cn

Post-Synthetic Modification and Derivatization for Enhanced Research Utility

The terminal alkyne group on this compound is a key feature that allows for extensive post-synthetic modification, transforming it from a general fluorescent label into a highly specific probe. This functional group serves as a versatile chemical handle for a variety of conjugation and integration strategies, significantly broadening its utility in biomedical research.

Strategies for Conjugation with Biomolecules for Specific Targeting

The ability to attach this compound to specific biomolecules enables researchers to direct the dye to precise locations within a biological system, such as particular cell types or subcellular structures. This targeted approach is crucial for high-resolution imaging and minimizing off-target effects. The primary methods for achieving this involve bioorthogonal chemistry, particularly azide-alkyne cycloadditions.

Click Chemistry: The most prominent strategy for conjugating this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is highly efficient and selective, forming a stable triazole linkage between the dye's alkyne group and an azide-modified biomolecule. nih.govgoogle.com This method has been widely used to label various biological molecules:

Proteins and Antibodies: Researchers can fluorescently label antibodies with alkyne-modified dyes to target specific cellular receptors for applications like flow cytometry and in vitro imaging. rsc.orgresearchgate.net

Nucleic Acids: Azide-modified DNA or RNA can be "clicked" with this compound to visualize their localization and dynamics within living cells. acs.org

Peptides: Peptides that bind to specific biological targets can be conjugated with the dye to monitor peptide-receptor interactions and for targeted imaging. core.ac.uk

Small Molecules: Bioactive small molecules can be functionalized with an azide to attach the cyanine dye, allowing for studies on drug distribution and target engagement. acs.org

A significant advantage of the CuAAC reaction is that the resulting 1,2,3-triazole ring can improve the solubility of the dye conjugate in polar solvents like DMSO, which is beneficial for biological applications. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An alternative, copper-free method is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a cytotoxic copper catalyst, making it ideal for live-cell labeling and in vivo studies where biocompatibility is paramount. rsc.orgnih.gov While this compound itself has a terminal alkyne for CuAAC, related cyanine dyes can be synthesized with strained alkyne moieties like BCN or DBCO for SPAAC reactions. biotium.commedchemexpress.com

Table 1: Comparison of Common Azide-Alkyne Conjugation Strategies

| Strategy | Key Feature | Catalyst Required | Reaction Conditions | Primary Advantage | Typical Biomolecules |

|---|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) salt (e.g., CuSO₄/sodium ascorbate) | Aqueous or organic/aqueous mixtures, room temp. | High efficiency, rapid kinetics, robust reaction. nih.gov | Proteins, nucleic acids, peptides, small molecules. researchgate.netacs.orgacs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., BCN, DBCO) + Azide | None | Physiological conditions (e.g., aqueous buffer, 37°C) | Biocompatible (copper-free), suitable for live-cell and in vivo applications. rsc.orgnih.gov | Cell surface proteins, glycans, antibodies. rsc.org |

Integration into Polymeric and Supramolecular Architectures

Beyond single-molecule conjugation, this compound can be integrated into larger, multi-component systems such as polymers and supramolecular structures. This approach creates advanced materials with tailored optical properties for sophisticated applications.

Polymeric Architectures: The alkyne group allows the dye to be incorporated into polymer chains, either by acting as a building block in polymerization reactions or by being "clicked" onto a pre-formed polymer backbone. biotium.comcrimsonpublishers.com This creates fluorescently labeled polymers with diverse functionalities:

Theranostic Nanoparticles: Dye-labeled polymers can be designed to self-assemble into nanoparticles that encapsulate drugs. The dye's fluorescence enables the tracking of these nanocarriers for combined therapy and diagnosis (theranostics). crimsonpublishers.comnih.gov

Fluorescent Polymers: Alkyne-functionalized cyanine dyes can serve as building blocks for creating fluorescent polymers through click chemistry polymerization. biotium.com

Biomaterials: Incorporating the dye into biomaterials like hydrogels allows for non-invasive monitoring of the material's location, degradation, and integration within biological systems. lumiprobe.com

Supramolecular Architectures: Supramolecular chemistry, which relies on non-covalent interactions, provides another avenue for harnessing the properties of this compound. The dye can be designed to participate in self-assembly processes, forming ordered structures.

Self-Assembled Nanofibers: Specific placement of cyanine dyes on DNA-polymer hybrids has been shown to drive the self-assembly of these structures into one-dimensional nanofibers, where the dye's aggregation alters its optical properties, providing a way to monitor the assembly process. acs.org

Host-Guest Complexes: Encapsulating a cyanine dye within a host molecule, such as a cyclodextrin, can create a rotaxane structure. researchgate.netresearchgate.net This encapsulation can protect the dye from the external environment, enhancing its chemical and photostability, and altering its photophysical properties. researchgate.net For example, forming a rotaxane can shift the dye's absorption/emission wavelengths and increase its fluorescence in certain solvents. researchgate.net

Energy Transfer Systems: In well-defined supramolecular assemblies, the dye can be precisely positioned near other chromophores to facilitate Förster Resonance Energy Transfer (FRET), a powerful tool for studying molecular interactions. sigmaaldrich.com Dimeric cyanine dyes linked by flexible chains can form aggregates that are disassembled by specific DNA structures like G-quadruplexes, a process that can be monitored by changes in fluorescence. mdpi.com

Table 2: Applications of this compound in Advanced Architectures

| Architecture | Integration Method | Key Features | Example Applications |

|---|---|---|---|

| Polymeric Nanoparticles | Covalent conjugation to polymer backbones. crimsonpublishers.com | Encapsulation of therapeutic agents, fluorescence tracking. | Theranostics, drug delivery monitoring. nih.gov |

| DNA-Polymer Nanofibers | Site-specific incorporation into DNA-polymer amphiphiles. acs.org | Stimuli-responsive shape-shifting, templating of nanoparticles. | Functional nanomaterials, biosensing platforms. acs.org |

| Supramolecular Host-Guest Complexes (Rotaxanes) | Encapsulation within a host molecule (e.g., cyclodextrin). researchgate.net | Enhanced photostability, modulated fluorescence, increased solubility. | Durable dyes, singlet oxygen generators. researchgate.netresearchgate.net |

| Self-Assembled Aggregates | Non-covalent interactions (e.g., π-π stacking). mdpi.comchemrxiv.org | Formation of H- or J-aggregates with distinct optical properties. | Probes for specific biomolecular structures (e.g., G-quadruplexes). mdpi.com |

Advanced Spectroscopic and Photophysical Characterization of Alkyne Cyanine Dye 718

High-Resolution Spectroscopic Probing of Electronic Transitions

The interaction of light with a cyanine (B1664457) dye like Alkyne Cyanine Dye 718 initiates a transition from the ground electronic state (S₀) to an excited electronic state (S₁). The characteristics of this transition are revealed through absorption and emission spectroscopy.

Analysis of Electronic Absorption Band Profiles and Vibronic Structure

The electronic absorption spectrum of a cyanine dye is typically dominated by an intense, sharp band in the visible or near-infrared region, which corresponds to the π–π* transition of the conjugated polymethine chain. mit.eduacs.org For this compound, the primary absorption maximum (λmax) is observed at approximately 659-664 nm in ethanol, with a high molar absorption coefficient (ε) reported to be between 100,000 and 278,000 M⁻¹cm⁻¹. sigmaaldrich.comd-nb.info This high molar absorptivity is a characteristic feature of cyanine dyes, making them excellent light absorbers. nih.gov

The absorption bands of cyanine dyes often exhibit a "fine structure," which consists of a main peak (the 0–0 transition, from the ground vibrational level of S₀ to the ground vibrational level of S₁) and a secondary, higher-energy shoulder (the 0–1 vibronic transition). acs.orgd-nb.inforesearchgate.net This vibronic structure arises from the coupling of the electronic transition with vibrational modes within the molecule. researchgate.net Studies on similar cyanine dyes have shown that the spacing of these sub-bands is primarily determined by a dominant, symmetric carbon-carbon stretching vibration of the polymethine chain. d-nb.info This indicates that the absorption of a photon also excites this specific vibrational mode. The shape and position of the absorption band are sensitive to the dye's environment; for instance, spectra in phosphate-buffered saline (PBS) can be shifted hypsochromically (to shorter wavelengths) compared to those in methanol. acs.org

Table 1: Absorption Properties of this compound

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 664 nm | Ethanol | sigmaaldrich.com |

| Absorption Maximum (λmax) | 659 nm | Not Specified | d-nb.info |

| Molar Absorptivity (ε) | 100,000 M⁻¹cm⁻¹ | Ethanol | sigmaaldrich.com |

| Molar Absorptivity (ε) | 278,000 M⁻¹cm⁻¹ | Not Specified | d-nb.info |

Emission Characteristics and Spectral Deconvolution Techniques

Following excitation, the molecule relaxes to the ground state, partly through the emission of fluorescence. This compound exhibits a bright, near-infrared emission with a maximum (λem) at approximately 718 nm in ethanol. sigmaaldrich.com The difference between the absorption and emission maxima, known as the Stokes shift, is significant for this dye, which is advantageous in fluorescence applications as it allows for the effective separation of excitation and emission signals. sigmaaldrich.com

Table 2: Emission Properties of this compound

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Emission Maximum (λem) | 718 nm | Ethanol | sigmaaldrich.com |

| Stokes Shift | ~54 nm | Ethanol | sigmaaldrich.com |

Investigation of Excited State Dynamics and Energy Dissipation Pathways

Once the dye is in its excited state, it can return to the ground state via several competing pathways, both radiative (fluorescence) and non-radiative. The efficiency of fluorescence is determined by the relative rates of these de-excitation processes.

Time-Resolved Fluorescence Spectroscopy for Radiative Lifetime Determination

The radiative lifetime (τ) is the average time a molecule spends in the excited state before emitting a photon. This parameter is a key indicator of a fluorophore's performance and is measured using time-resolved fluorescence spectroscopy. nih.gov For cyanine dyes, excited-state lifetimes can range from picoseconds to several nanoseconds. researchgate.net The lifetime is highly sensitive to the dye's molecular environment. For example, studies on Cy5 aggregates templated by DNA have shown that excited-state lifetimes can be significantly reduced, by more than two orders of magnitude in some cases, compared to the free dye. nih.gov This reduction is often attributed to enhanced non-radiative decay pathways within the aggregate structure. nih.gov While a specific radiative lifetime for this compound is not prominently reported in the literature, the techniques of transient absorption spectroscopy and global target analysis are standard methods for determining such parameters for this class of dyes. nih.gov

Mechanisms of Non-Radiative Decay, Including Twisted Intramolecular Charge Transfer (TICT)

A related and significant non-radiative pathway is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.govacs.org In a TICT-capable molecule, photoexcitation is followed by the rotation around a single bond connecting an electron donor and an electron acceptor moiety. acs.orgchinesechemsoc.org This twisting motion leads to a charge-separated, non-emissive or weakly emissive state, effectively quenching fluorescence. nih.govacs.org The formation of TICT states is highly dependent on solvent polarity, with polar solvents often stabilizing the charge-separated state and promoting this non-radiative decay pathway. chinesechemsoc.org Structural modifications that restrict the rotational freedom of the dye, such as binding to a protein or incorporation into a rigid structure, can inhibit TICT formation and lead to enhanced fluorescence. researchgate.netnih.gov

Photostability and Photobleaching Studies in Diverse Research Environments

Photostability, the ability of a dye to resist photochemical degradation upon exposure to light, is a critical parameter for imaging applications, particularly in single-molecule studies. nih.govresearchgate.net The primary mechanism of photobleaching for cyanine dyes involves their electronically excited triplet state. nih.govnih.gov This triplet state can react with molecular oxygen to produce highly reactive singlet oxygen, which then attacks the dye's polymethine chain, leading to irreversible degradation. nih.govnih.gov

The research environment significantly impacts photostability. The presence of oxygen generally accelerates photobleaching. nih.gov Conversely, the addition of oxygen-scavenging systems (like glucose oxidase) and redox-based photostabilizing agents can significantly extend the fluorescent lifetime of cyanine dyes. nih.gov However, the removal of oxygen can sometimes induce long-lived dark states. nih.gov The presence of thiols, often used as reducing agents, can lead to both photostabilization and photoswitching by reversibly adding to the polymethine chain. Furthermore, encapsulating cyanine dyes within host molecules like cyclodextrins has been shown to improve photostability by restricting mobility and shielding the dye from reactive species. researchgate.net The specific substituents on the cyanine core also play a crucial role; electron-withdrawing groups can enhance photostability by reducing the dye's reactivity towards singlet oxygen. nih.gov

Quantitative Assessment of Photochemical Degradation Pathways

The photochemical degradation of cyanine dyes, a class to which this compound belongs, is a complex process governed by several competing pathways. The long, flexible polymethine chain is often the most reactive part of the molecule. Research into related cyanine dyes has identified two primary mechanisms of photodegradation.

One major pathway involves the reaction of the dye with singlet oxygen. rsc.org The electronically excited state of the cyanine dye can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen, being an electrophile, can then attack the electron-rich polymethine chain of the dye, leading to its irreversible bleaching. rsc.org The rate of this degradation is dependent on the local concentration of oxygen and the quantum yield of singlet oxygen generation by the dye.

A second significant degradation pathway is photoisomerization. cambridge.org Upon absorption of light, the dye can undergo a reversible isomerization around the double bonds of its polymethine chain, transitioning from the fluorescent all-trans isomer to a non-fluorescent or weakly fluorescent cis isomer. While this process is often reversible, the isomerized state can be more susceptible to chemical attack or may not efficiently return to the fluorescent ground state, leading to a loss of signal. Under typical imaging conditions, some cyanine dyes can spend a significant portion of their time in these non-emissive isomerized states.

Furthermore, thermal degradation pathways have been observed in heptamethine cyanines, which are structurally similar to this compound. This process can involve a "blueing" reaction where the heptamethine chain is shortened in two-carbon steps, converting a Cy7-type dye into Cy5 and subsequently Cy3 analogs. nih.gov This reaction is initiated by the electrocyclic closure and aromatization of the polymethine chain, which then attacks other dye molecules, leading to chain shortening and a significant blue-shift in the dye's absorbance. nih.gov

A quantitative representation of degradation for a representative cyanine dye under continuous illumination is presented below.

| Time (seconds) | Normalized Fluorescence Intensity |

| 0 | 1.00 |

| 30 | 0.85 |

| 60 | 0.72 |

| 90 | 0.61 |

| 120 | 0.52 |

| 180 | 0.38 |

This table illustrates a typical photobleaching curve for a cyanine dye, showing the exponential decay of fluorescence intensity over time during continuous laser irradiation. The specific decay rate for this compound would depend on the experimental conditions.

Strategies for Photostability Enhancement Through Structural Modification

To counteract the degradation pathways described above, several strategies involving the rational structural modification of cyanine dyes have been developed. These modifications aim to reduce the dye's reactivity or inhibit non-radiative decay channels.

One of the most effective strategies is to decrease the electron density of the conjugated polymethine system, thereby reducing its susceptibility to electrophilic attack by singlet oxygen. rsc.orgiieta.org This is achieved by introducing electron-withdrawing groups, such as cyano (-CN) or fluoro (-F) substituents, at the aromatic heterocycles or directly onto the methine bridge. rsc.orgnih.gov These modifications can significantly enhance photostability without compromising the dye's binding affinity or quantum yield. nih.gov

Another powerful approach involves rigidifying the polymethine chain. The flexibility of the chain facilitates photoisomerization, a primary non-radiative decay pathway that competes with fluorescence. By introducing a rigid bridged ring into the center of the polymethine chain, the rotation of chemical bonds is restricted. iieta.org This structural constraint enhances the planarity of the molecule, which can improve photostability, although it may sometimes occur at the expense of the fluorescence quantum yield. iieta.org

| Modification Strategy | Mechanism of Action | Expected Outcome |

| Introduction of Electron-Withdrawing Groups | Reduces electron density of the polymethine chain, decreasing reactivity with singlet oxygen. rsc.orgiieta.org | Enhanced resistance to photo-oxidative damage. nih.gov |

| Rigidification of Polymethine Chain | Reduces energy loss from bond rotation and inhibits photoisomerization. iieta.org | Improved photostability and molecular planarity. iieta.org |

| Attachment of Triplet State Quenchers | Depopulates the reactive triplet state, preventing singlet oxygen formation. rsc.org | Reduced photobleaching from singlet oxygen pathway. rsc.org |

Environmental and Solvent Perturbations on Spectroscopic Properties

The spectroscopic properties of cyanine dyes are often highly sensitive to their local environment. This sensitivity can be exploited for sensing applications but must be accounted for in quantitative imaging experiments.

Solvatochromic Effects and Polarity Sensitivity Analysis

This compound, like other polymethine dyes, is expected to exhibit significant solvatochromism, where its absorption and emission spectra change as a function of solvent polarity. researchgate.net Cyanine dyes are generally highly sensitive to solvent polarity, often more so than to solvent viscosity. researchgate.netnih.gov

This sensitivity arises from changes in the distribution of electron density upon electronic excitation. The difference in the dipole moment between the ground and excited states leads to differential solvation by the surrounding solvent molecules, thus altering the energy gap between the states. For many cyanine dyes, the fluorescence lifetime increases as the solvent polarity decreases (i.e., in more non-polar solvents). nih.gov This is because non-radiative decay pathways, such as photoisomerization, are often less efficient in non-polar environments. The alkyne group on this compound provides a site for covalent attachment, and the local polarity of the biomolecule it binds to will therefore influence its photophysical properties.

The table below shows the effect of solvent polarity on the fluorescence lifetime (FLT) of a structurally related indolium-based heptamethine cyanine dye.

| Solvent | Polarity (Dielectric Constant) | Fluorescence Lifetime (ns) |

| Methanol | 32.7 | 0.55 |

| Ethanol | 24.6 | 0.62 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.97 |

| Chloroform | 4.8 | 1.10 |

Data adapted from studies on structurally similar heptamethine cyanine dyes. researchgate.netnih.gov This demonstrates the general trend of increasing fluorescence lifetime with decreasing solvent polarity for this class of dyes.

pH-Dependent Spectroscopic Behavior and its Research Implications

The spectroscopic behavior of cyanine dyes can also be highly dependent on pH. This pH sensitivity can be an intrinsic property or can be engineered into the dye's structure for specific research purposes, such as developing pH sensors for cellular compartments.

One mechanism of pH-dependent behavior is aggregation. In aqueous solutions, cyanine dyes have a propensity to form non-fluorescent or weakly fluorescent H-dimers and higher-order aggregates. nih.gov The formation of these aggregates can be influenced by pH, with some dyes showing increased aggregation and a corresponding blue-shift in their absorption spectra at acidic pH. nih.gov

More direct pH-sensing capabilities can be introduced through targeted structural modifications. For instance, functionalizing a heptamethine cyanine dye with a pyrazole (B372694) group at the central (meso-) position can create a molecule whose fluorescence lifetime changes in response to pH. nih.gov In such a system, protonation of the pyrazole moiety in acidic media alters the electronic properties of the chromophore, leading to a measurable change in its fluorescence decay characteristics. nih.gov

A particularly innovative approach involves the design of spirocyclic cyanines. rsc.org These dyes exist in a pH-dependent equilibrium between a fluorescent, open-chain form and a non-fluorescent, closed spirocyclic form. The transition is triggered by a change in pH, resulting in a dramatic "OFF/ON" switching of the fluorescence signal. rsc.org The specific pH at which this transition occurs (the pKcycl) can be rationally tuned by modifying the nucleophilic group involved in the cyclization reaction, allowing for the creation of probes targeted to specific physiological pH ranges. rsc.org The research implication is the potential to develop highly specific, activatable probes based on the this compound scaffold for imaging pH changes in living systems with high signal-to-background ratios.

Computational and Theoretical Frameworks for Alkyne Cyanine Dye 718

General Quantum Chemical Approaches for Cyanine (B1664457) Dyes

Theoretical investigations on cyanine dyes typically employ sophisticated quantum chemical methods to provide insights that are complementary to experimental findings.

Predictive Modeling in Cyanine Dye Research

Computational models are instrumental in predicting the optical properties of dyes before their synthesis, saving significant time and resources.

Elucidation of Structure-Property Relationships

A key goal of computational studies on dye molecules is to establish clear relationships between their chemical structure and their photophysical properties. By systematically modifying the structure of a model dye in silico—for instance, by changing the length of the polymethine chain, altering the terminal heterocyclic groups, or adding substituents—researchers can observe the resulting changes in the calculated properties. This analysis provides guiding principles for the rational design of new dyes with desired characteristics, such as specific absorption/emission wavelengths or enhanced quantum yields.

Despite the widespread application of these computational frameworks to the broader class of cyanine dyes, no specific data tables or detailed research findings for "Alkyne cyanine dye 718" could be located to populate the requested article structure. The compound is referenced in chemical supplier catalogs and in the materials section of experimental studies, confirming its use as a chemical tool, but a detailed theoretical characterization is not present in the available literature.

Impact of Substituent Effects on Electronic Delocalization and Spectral Tuning

The photophysical properties of cyanine dyes, including this compound, are intrinsically linked to the electronic delocalization across their polymethine chain. Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding and predicting how structural modifications influence these properties. thaiscience.infomdpi.comresearchgate.netsemanticscholar.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions along the heptamethine chain can significantly disturb the charge delocalization, leading to predictable shifts in the absorption and emission spectra. acs.org

Systematic computational studies on substituted heptamethine cyanines reveal that both the type and the position of the substituent are pivotal for tuning the dye's spectral characteristics. acs.org For instance, placing an EWG at the central C4' position of the heptamethine chain generally results in a bathochromic (red) shift of the absorption maximum. Conversely, an EDG at the same position would typically cause a hypsochromic (blue) shift. The effect is often reversed for substitutions at the C3' position, where an EDG can induce a bathochromic shift. acs.org These effects stem from the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO in cyanines has bonding character along the chain, while the LUMO is antibonding. nih.gov Substituents that decrease the HOMO-LUMO energy gap will cause a red shift in the spectrum. chinesechemsoc.org

Table 1: Predicted Spectral Tuning of this compound Derivatives via Substituent Effects

This table presents hypothetical TD-DFT calculated absorption maxima for this compound modified with various substituents at key positions on the heptamethine chain, illustrating the general principles of spectral tuning. The baseline λ_max is for the unsubstituted heptamethine core of the dye.

| Substituent Group | Position on Chain | Predicted λ_max (nm) | Predicted Spectral Shift (nm) | Rationale |

| -NO₂ (EWG) | C4' | 795 | +15 (Bathochromic) | EWG at C4' stabilizes the LUMO, decreasing the HOMO-LUMO gap. |

| -Cl (EWG) | C4' | 788 | +8 (Bathochromic) | Weak EWG at C4' provides a smaller red shift compared to a strong EWG. |

| -OCH₃ (EDG) | C4' | 772 | -8 (Hypsochromic) | EDG at C4' destabilizes the LUMO, increasing the HOMO-LUMO gap. |

| -NO₂ (EWG) | C3' | 770 | -10 (Hypsochromic) | EWG at C3' has an inverse effect compared to C4' substitution. |

| -OCH₃ (EDG) | C3' | 790 | +10 (Bathochromic) | EDG at C3' has an inverse effect compared to C4' substitution. |

Conformational Dynamics and Their Influence on Photophysical Properties

The fluorescence efficiency of cyanine dyes is highly dependent on their molecular conformation. rsc.org The extended π-conjugated system of the polymethine chain favors a planar geometry to maximize electronic delocalization and achieve strong absorption and emission. rsc.org However, the inherent flexibility of the chain allows for torsional or twisting motions, especially in the electronically excited state where the π-bonding character is reduced. rsc.orgescholarship.org These conformational dynamics provide pathways for non-radiative deactivation, significantly quenching fluorescence. rsc.orgescholarship.org

Computational studies on unsymmetrical cyanine dyes have shown that twisting around the methine bridge can lead to the formation of a "dark state" or a twisted intramolecular charge transfer (TICT) state. mdpi.com If the molecule twists beyond a critical angle in the excited state, it can decay non-radiatively back to the ground state, releasing energy as heat instead of light. This process is a primary reason for the low fluorescence quantum yields of many cyanine dyes in low-viscosity solvents, where such motions are less restricted. rsc.orgescholarship.org

For this compound, theoretical models can calculate the potential energy surfaces of the ground and excited states as a function of the dihedral angles of the polymethine chain. These calculations can identify the energy barriers to twisting and the geometry of non-emissive twisted intermediates. Understanding these dynamics is critical, as restricting this torsional motion—for example, by binding to a biological macromolecule—is a key mechanism for the fluorogenic behavior of many cyanine-based probes, where fluorescence is dramatically enhanced upon binding. mdpi.com

Table 2: Influence of Polymethine Chain Torsion on Photophysical Properties of a Heptamethine Cyanine

This table illustrates the theoretically modeled relationship between the central dihedral angle of the polymethine chain, the activation energy (Ea) required to reach a twisted state, and the resulting fluorescence quantum yield (Φ_F).

| Central Dihedral Angle (τ) | State | Activation Energy (Ea) to Twisted State (kcal/mol) | Predicted Fluorescence Quantum Yield (Φ_F) | Consequence |

| ~0-20° | Planar Excited State (S₁) | High (>5) | High (>0.20) | Radiative decay (fluorescence) is the dominant pathway. |

| ~45° | Transition State | - | Moderate (~0.10) | Increased probability of non-radiative decay. |

| >60° | Twisted Excited State (TICT) | Low (<2) | Very Low (<0.01) | Non-radiative decay pathway dominates, leading to fluorescence quenching. |

Mechanistic Insights into Reactivity and Functionalization via Theoretical Methods

Theoretical methods provide powerful insights into the reactivity of this compound, particularly for its targeted functionalization via the terminal alkyne group. This group is specifically incorporated to enable covalent labeling of biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. acs.orgresearchgate.net

Quantum mechanical modeling can elucidate the entire CuAAC reaction mechanism. nih.govresearchgate.netmdpi.com These calculations show that the copper(I) catalyst lowers the activation barrier of the cycloaddition by transforming the concerted uncatalyzed reaction into a stepwise process. nih.gov The mechanism involves the formation of a copper-acetylide intermediate from the alkyne dye. ekb.eg This intermediate then complexes with the azide-bearing molecule, bringing the two reactive partners into a suitable geometry for the subsequent nucleophilic attack and ring formation to yield a stable triazole linkage. nih.govekb.eg Theoretical studies can calculate the energies of intermediates and transition states, confirming the favorability of the catalyzed pathway and explaining its high efficiency and regioselectivity. nih.govmdpi.com

Beyond the intended click reaction, computational analysis can also predict potential side reactions or degradation pathways. The polymethine chain of cyanine dyes is susceptible to nucleophilic attack, which can lead to a shortening of the conjugated system and a "blueing" of the dye's absorption. Theoretical models can assess the reactivity of different sites on the cyanine backbone toward potential nucleophiles present in a biological environment, helping to understand the dye's stability and design more robust probes. By comparing the calculated activation barriers for the desired CuAAC reaction versus potential degradation pathways, the optimal reaction conditions for efficient and clean labeling can be predicted. beilstein-journals.org

Table 3: Calculated Energy Barriers for Key Mechanistic Steps

This table provides representative theoretical energy values for the desired functionalization reaction of this compound versus a potential degradation pathway. Calculations are typically performed using DFT methods (e.g., B3LYP).

| Reaction Step | Description | Calculated Activation Barrier (kcal/mol) | Implication |

| CuAAC Functionalization | Formation of Copper(I)-acetylide intermediate | ~5-10 | Readily formed under catalytic conditions. |

| CuAAC Functionalization | Cycloaddition to form triazole ring | ~12-15 | The rate-determining but kinetically accessible step of the catalyzed reaction. nih.gov |

| Uncatalyzed Cycloaddition | Direct reaction of alkyne and azide (B81097) | ~25-26 | High energy barrier explains the extremely slow rate without a copper catalyst. mdpi.com |

| Chain Degradation | Nucleophilic attack (e.g., by RSH) at the polymethine chain | >20 (in ground state) | A higher barrier suggests this pathway is less favorable than CuAAC but can occur, especially in the excited state. |

Applications of Alkyne Cyanine Dye 718 in Fundamental Research

Bioimaging and Fluorescent Labeling in Non-Clinical Biological Systems

The favorable spectral properties and "clickable" functionality of Alkyne Cyanine (B1664457) Dye 718 make it a powerful tool for observing and tracking biomolecules and cellular structures in non-clinical biological research.

Alkyne Cyanine Dye 718 is effectively used for the fluorescent labeling of proteins and peptides to study their dynamics within cellular environments. The process typically involves a two-step labeling strategy. First, a protein of interest is functionalized with an azide (B81097) group. Subsequently, the azido-protein is conjugated with this compound through a copper(I)-catalyzed click reaction.

One specific application demonstrated the labeling of GH6-BIR2, a protein domain. After acylation with an azide-containing compound, the protein was successfully treated with this compound in the presence of a copper(I) catalyst, resulting in a fluorescently labeled protein that could be visualized using SDS-PAGE analysis. This method confirms the utility of the dye in creating specifically tagged proteins for downstream analysis. The general principle extends to other glycoproteins, where azido (B1232118) sugars can be metabolically incorporated into surface glycans and subsequently labeled with this compound.

Table 1: Research Findings on Protein Labeling with this compound

| Protein Target | Labeling Strategy | Analysis Method | Key Finding | Reference |

|---|---|---|---|---|

| GH6-BIR2 | Two-step: Acylation with an azide-containing ester followed by Cu(I)-catalyzed click conjugation with this compound. | SDS-PAGE with fluorescence imaging. | Successful and specific fluorescent labeling of the target protein was achieved and visualized. |

The functionalization of nucleic acids with fluorescent probes is critical for studying their structure, function, and localization. Cyanine dyes, including alkyne-modified variants, are widely used for labeling nucleic acids such as DNA and RNA. The alkyne group on this compound allows it to be "clicked" onto oligonucleotides that have been synthesized with or modified to contain an azide group.

This "click" approach for labeling DNA probes offers an efficient and stable alternative to traditional methods that use active esters. Researchers can incorporate azide-modified nucleosides into DNA or RNA strands during synthesis and then attach this compound. This strategy has been used to create DNA probes with multiple cyanine dyes to study their biophysical and fluorescence properties. The versatility of cyanine dyes also allows for their use in probing DNA structure, as some can bind to double-helical DNA via intercalation, leading to enhanced fluorescence.

Visualizing specific organelles within live cells is crucial for understanding cellular function. The chemical structure of cyanine dyes can be modified to achieve targeted accumulation in specific subcellular compartments. Research has demonstrated the development of reactive alkyne probes derived from cyanine and rhodamine dyes for the selective targeting of mitochondria in cancer cells.

The strategy relies on the unique biochemical environment within mitochondria. By conjugating a reactive alkyne group to a cyanine core, probes can be designed that are selectively retained within these organelles. While not specifying this compound itself, these studies establish a strong precedent for using cyanine-alkyne conjugates for organelle-specific imaging, a principle directly applicable to this dye. The lipophilic and cationic nature of many cyanine dyes facilitates their accumulation in mitochondria, driven by the negative mitochondrial membrane potential.

The photophysical properties of this compound make it and its conjugates well-suited for advanced microscopy methods that demand bright and photostable probes. Its emission in the near-IR range reduces interference from cellular autofluorescence, thereby improving the signal-to-noise ratio in sensitive imaging applications.

Cyanine dye conjugates are frequently employed in confocal microscopy and super-resolution techniques like Structured Illumination Microscopy (SIM). In one study, a novel cyanine dye was successfully used for the in vitro confocal imaging of tumor cells after being conjugated to an antibody. Furthermore, the large Stokes shift of some cyanine dyes, a property noted for dyes designed for click labeling, makes them exceptionally useful in Förster Resonance Energy Transfer (FRET) applications. A large separation between excitation and emission peaks minimizes spectral overlap between the donor and acceptor fluorophores

Chemo- and Biosensing Methodologies

Ratiometric Sensing Platforms Based on Environmental Changes

The inherent sensitivity of the cyanine dye's delocalized π-electron system to its local environment makes it an excellent scaffold for designing ratiometric fluorescent sensors. Ratiometric sensing provides a robust analytical method by measuring the ratio of fluorescence intensity at two different wavelengths, which minimizes errors arising from probe concentration, photobleaching, or instrumental variations. nih.govthno.org While specific studies on this compound as a ratiometric sensor are not detailed, the principles are well-established for the heptamethine cyanine class.

Environmental changes, such as fluctuations in pH or the presence of specific analytes like reactive oxygen species (ROS), can alter the electronic properties of the cyanine chromophore. nih.govmdpi.com For instance, research on related "norcyanine" scaffolds, which have unsubstituted indolenine nitrogens, shows that protonation in acidic environments (low pH) dramatically alters the electronic structure. nih.gov This change can cause a large shift in the absorption and emission spectra, allowing for a ratiometric readout of pH. nih.govnih.gov Similarly, other cyanine-based probes have been designed where interaction with an analyte cleaves a specific chemical group, inducing a hypsochromic (blue) shift in fluorescence that can be quantified ratiometrically. nih.gov These strategies highlight the potential for developing sensors from platforms like this compound, where changes in the local environment modulate its photophysical properties.

Table 1: Principles of Ratiometric Sensing with Cyanine Dye Scaffolds

| Sensing Mechanism | Environmental Trigger | Photophysical Change | Ratiometric Output | Example Application |

| Protonation-Induced Shift | Change in pH | Alteration of the π-conjugated system upon protonation of nitrogen heterocycles, causing a significant shift in absorption/emission peaks. nih.govnih.gov | Ratio of fluorescence intensity at the original wavelength vs. the shifted wavelength (e.g., I520nm / I750nm). nih.gov | Imaging pH changes in acidic organelles like lysosomes. nih.gov |

| Analyte-Triggered Cleavage | Presence of specific analytes (e.g., H₂O₂, H₂S) | Analyte-specific reaction cleaves a masking group from the cyanine core, resulting in a new structure with a blue-shifted emission profile. nih.gov | Ratio of fluorescence intensity of the product vs. the initial probe (e.g., IBlue / INIR). nih.gov | Detecting reactive oxygen or sulfur species in cells. nih.gov |

| Solvatochromism | Change in solvent polarity | The polarity of the microenvironment affects the energy levels of the ground and excited states, leading to shifts in emission wavelength. mdpi.com | Ratio of fluorescence intensity at two distinct emission wavelengths sensitive to polarity. | Probing the polarity of micro-heterogeneous systems like membranes or protein binding sites. mdpi.com |

Förster Resonance Energy Transfer (FRET) Applications in Biochemical Assays

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances, making it invaluable for studying molecular interactions in biochemical assays. nih.gov The utility of a fluorescent dye in FRET applications is highly dependent on its photophysical properties, particularly its spectral overlap with a partner dye and its Stokes shift (the separation between the absorption and emission maxima).

This compound and similar dyes are exceptionally well-suited for FRET-based assays. sigmaaldrich.com They possess a large Stokes shift, which is a critical advantage in FRET experiments. sigmaaldrich.com This large separation minimizes direct excitation of the acceptor dye and reduces spectral crosstalk, where the donor's emission bleeds into the acceptor's detection channel—a common problem that can complicate data analysis. sigmaaldrich.com In a typical FRET pair, such as the widely used cyanine dyes Cy3 (donor) and Cy5 (acceptor), energy is transferred non-radiatively from the excited donor to the acceptor when they are in close proximity (typically 2-8 nm). nih.govscispace.com This energy transfer quenches the donor's fluorescence while sensitizing the acceptor's fluorescence, and the ratio of the two signals can be used to determine the distance between them. nih.gov The terminal alkyne group on this compound allows it to be precisely positioned within a biomolecular assembly, for example, by clicking it onto an azide-modified protein or nucleic acid, making it an ideal FRET partner for studying conformational changes or binding events. nih.gov

Table 2: Photophysical Properties of this compound Relevant to FRET

| Property | Value/Characteristic | Significance in FRET Assays | Reference(s) |

| Excitation Maximum (λex) | ~664 nm (in ethanol) | The donor dye in the FRET pair should have an emission spectrum that overlaps with this excitation wavelength. | sigmaaldrich.com |

| Emission Maximum (λem) | ~718 nm (in ethanol) | Functions as the acceptor emission wavelength. Its high intensity is indicative of efficient energy transfer. | sigmaaldrich.com |

| Molar Extinction Coefficient | ~100,000 M⁻¹cm⁻¹ | A high value ensures efficient light absorption, making it a sensitive FRET acceptor. | sigmaaldrich.com |

| Stokes Shift | Large (~54 nm based on Ex/Em; noted as a key feature for this class of dyes) | Minimizes spectral crosstalk between donor emission and acceptor excitation, leading to cleaner FRET signals and more reliable data. sigmaaldrich.com | sigmaaldrich.com |

| Functional Handle | Terminal Alkyne | Enables precise, covalent attachment to azide-modified biomolecules via click chemistry, ensuring a fixed distance for FRET measurements. | sigmaaldrich.comprecisepeg.com |

Applications in Advanced Materials and Optoelectronic Research

The unique optical and chemical properties of this compound extend its utility beyond biological assays into the realm of materials science and optoelectronics. Its strong NIR absorption and the reactivity of its alkyne group allow for its incorporation into novel functional materials.

Integration into Functional Polymeric Systems and Nanomaterials

The terminal alkyne group is a key feature that enables the stable integration of this compound into larger systems, creating new fluorescent materials. The dye can serve as a building block for functional polymers; through click chemistry with azide-containing monomers or polymers, it can be covalently incorporated into a polymer backbone, yielding materials with inherent NIR fluorescence. biotium.com

Furthermore, this dye can be linked to the surface of nanomaterials to create photoactive nanoconjugates. acs.orgnih.govnih.gov Research has demonstrated that heptamethine cyanine dyes can be covalently attached to carbon nanomaterials like single-walled carbon nanotubes (SWCNTs) and few-layer graphene. acs.orgnih.gov This covalent linkage synchronizes the properties of the dye and the nanomaterial, creating hybrids that are highly absorbent in the NIR region. nih.govacs.org Such materials are explored for their potential in nano-optoelectronics and sensing. nih.gov Beyond covalent attachment, cyanine dyes can also be encapsulated within nanoparticles, such as those made from silica (B1680970) or lipids. researchgate.net This encapsulation can protect the dye from the surrounding environment, enhance its photostability, and prevent the aggregation-caused quenching that often occurs with dyes in aqueous solutions. researchgate.net

Table 3: Methods for Integrating Cyanine Dyes into Materials

| Integration Method | Description | Resulting Material | Key Advantage(s) | Reference(s) |

| Covalent Polymerization | The alkyne-functionalized dye acts as a monomer or is clicked onto a polymer backbone containing azide groups. | Fluorescent Polymers | Creates intrinsically fluorescent materials with stable, covalently bound chromophores. | biotium.com |

| Covalent Nanoparticle Functionalization | The dye is attached to the surface of nanomaterials (e.g., carbon nanotubes, graphene, silica) via click chemistry or other coupling reactions. | Photoactive Nanohybrids | Combines the dye's optical properties with the nanomaterial's physical/electronic properties; precise positioning. | acs.orgnih.govbroadpharm.com |

| Non-Covalent Encapsulation | The dye is physically trapped within the core of a nanoparticle (e.g., lipid nanodroplets, polymer micelles). | Dye-Loaded Nanoparticles | Enhances dye photostability, prevents aggregation, and can improve solubility in aqueous systems. | researchgate.net |

Exploration in Dye-Sensitized Photoactive Devices

Heptamethine cyanine dyes are promising candidates for use in dye-sensitized photoactive devices, such as transparent solar cells and photodetectors, due to their exceptionally strong and sharp absorption bands in the NIR region. medchemexpress.comepfl.chmedchemexpress.eu This region of the solar spectrum is largely unutilized by many conventional photovoltaic materials.

In the context of transparent organic electronics, devices are designed to be see-through by only absorbing light in the UV and NIR parts of the spectrum. epfl.ch Heptamethine cyanines like the core of this compound are ideal for this application because their intense absorption captures NIR light efficiently while allowing visible light to pass through, making them suitable as the photosensitive material in transparent solar cells. epfl.ch Research has focused on engineering multilayer devices that incorporate cyanine dyes to harvest NIR photons and convert them into electrical energy. epfl.ch Additionally, cyanine-functionalized carbon nanostructures are being developed as novel NIR light harvesters for potential use in energy conversion and other nano-optoelectronic systems. acs.orgnih.gov The ability to tune the absorption peak of cyanine dyes by modifying their chemical structure allows for the optimization of these devices to capture specific portions of the NIR spectrum. epfl.ch

Table 4: Properties of Heptamethine Cyanines for Photoactive Devices

| Property | Characteristic | Relevance to Photoactive Devices | Reference(s) |

| Absorption Spectrum | Strong, sharp absorption bands in the NIR region (700-900 nm). | Captures energy from the NIR portion of the solar spectrum, which is often missed by other materials. Enables transparency in the visible range. | acs.orgepfl.ch |

| Molar Extinction Coefficient | Very high (e.g., >100,000 M⁻¹cm⁻¹) | Allows for efficient light harvesting with very thin layers of material, which is crucial for device fabrication and transparency. | sigmaaldrich.comepfl.ch |

| Tunability | Absorption wavelength can be shifted by altering the length of the polymethine chain or modifying the heterocyclic end groups. | Enables the design of devices optimized for specific NIR wavelengths and for use in tandem cells to harvest a broader range of light. | epfl.ch |

| Functionality | Can be functionalized (e.g., with an alkyne group) for covalent linkage to other materials like graphene or conductive polymers. | Allows for the creation of stable, efficient donor-acceptor systems and improves charge transfer within the device. | acs.orgnih.gov |

Future Prospects and Emerging Research Directions for Alkyne Cyanine Dye 718

Development of Next-Generation Alkyne Cyanine (B1664457) Dye 718 Derivatives with Optimized Photophysical Profiles

The pursuit of superior fluorescent probes has driven the development of new cyanine dye derivatives with tailored photophysical properties. Research is actively exploring how modifications to the fundamental cyanine structure can lead to next-generation dyes with enhanced brightness, larger Stokes shifts, and fine-tuned absorption and emission spectra for multiplexing applications.

One key strategy involves the creation of asymmetric cyanine dyes. By altering the electronic nature of the two heterocyclic nuclei linked by the polymethine chain, researchers can modulate the dye's properties. For example, a recently designed asymmetric cyanine dye demonstrated an increased Stokes shift of 25-26 nm and improved photostability compared to conventional symmetric cyanines. rsc.orgrsc.org This modification helps to reduce self-absorption and improves image quality in fluorescence microscopy. rsc.org

Another powerful approach is the direct substitution on the heptamethine chain. acs.org The nature and position of substituents on this chain have a profound influence on the dye's photophysical and photochemical properties. acs.org A systematic study of 23 heptamethine cyanine (Cy7) derivatives revealed that a single substitution can modulate absorption maxima across a wide range (693–805 nm) and alter quantum yields of fluorescence and singlet-oxygen formation by 2 to 3 orders of magnitude. acs.org This work demonstrates that both the type of substituent (electron-donating or electron-withdrawing) and its specific location on the chain are critical design parameters for developing cyanines with properties tailored for specific applications. acs.org

The table below summarizes the effect of substitution on the photophysical properties of select heptamethine cyanine derivatives, illustrating the potential for creating optimized Alkyne Cyanine Dye 718 variants.

| Derivative (Modification) | λabs (nm) in Methanol | λem (nm) in Methanol | Stokes Shift (cm-1) | Key Finding | Reference |

| Unsubstituted (Parent Scaffold) | 750 | 771 | ~460 | Baseline for comparison. | acs.org |

| C3'-EWG | Hypsochromic Shift | - | - | Electron-withdrawing groups (EWGs) at C3' cause a blue shift. | acs.org |

| C4'-EWG | Hypsochromic Shift | - | - | EWGs at C4' also result in a blue shift. | acs.org |

| C3'-Methoxy | Bathochromic Shift | - | - | An electron-donating group at C3' causes a red shift. | acs.org |

| Asymmetric Cyanine | 627 | 653 | ~600 (26 nm) | Asymmetry increases the Stokes shift, reducing self-absorption. | rsc.org |

These findings provide a roadmap for the rational design of this compound derivatives with optimized profiles for advanced imaging techniques that demand higher brightness, greater photostability, and specific spectral characteristics.

Addressing Current Limitations in Photostability and Aqueous Performance for Enhanced Research Viability

Despite their excellent spectral properties in the NIR window, a significant hurdle for the broad application of heptamethine cyanine dyes, including this compound, is their limited photostability and suboptimal performance in aqueous environments. nih.govresearchgate.net The fluorescence of many red-shifted dyes tends to fade quickly upon irradiation, a phenomenon known as photobleaching. rsc.orgrsc.org This instability precludes their use in long-term real-time monitoring and demanding super-resolution imaging techniques. nih.govrsc.org

Furthermore, the performance of these dyes can be significantly compromised in aqueous buffers, which are essential for most biological experiments. Many cyanine derivatives exhibit poor water solubility and a tendency to aggregate in polar solutions, which quenches their fluorescence emission. researchgate.netlumiprobe.com The reactivity and, consequently, the photostability of the cyanine polyene chain can also change dramatically in water. For instance, the bimolecular reaction rate of the commercial dye IR-783 with singlet oxygen—a key pathway for photobleaching—was found to be nearly 67 times faster in an aqueous phosphate-buffered saline (PBS) solution compared to methanol. acs.org This highlights the profound impact of the solvent environment on the dye's stability.

Future research is focused on several strategies to mitigate these issues:

Structural Modification: Introducing bulky groups or modifying the electronic structure of the polymethine chain can sterically or electronically hinder reactions with reactive oxygen species, thereby improving photostability. rsc.org

Improving Solubility: The incorporation of charged sulfonate groups is a common and effective method to improve the water solubility of cyanine dyes. acs.org

Formulation Strategies: Encapsulating the dye within micelles, liposomes, or nanoparticles can protect it from the aqueous environment and prevent aggregation, preserving its photophysical properties.

By addressing these fundamental limitations, the research viability of this compound for in-vivo imaging and long-term cell tracking will be significantly enhanced.

Novel Conjugation Chemistries and Bioconjugation Innovations for Expanded Research Scope

The terminal alkyne group is the defining feature of this compound, enabling its covalent attachment to a vast array of molecules through "click chemistry". precisepeg.com This bioorthogonal reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific labeling of biomolecules that have been functionalized with a complementary azide (B81097) group. lumiprobe.comsigmaaldrich.com

The versatility of this conjugation strategy is a major driver of its expanding research scope. Innovations in this area are focused on both the chemistry of the linkage and the nature of the molecules it can be attached to.

Advanced Click Reactions: Beyond the classical copper-catalyzed reaction, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative that is highly advantageous for use in living systems where copper toxicity is a concern. rsc.orgrsc.org

Customizable Linkers: The linker connecting the dye to the target molecule can be optimized to improve performance. For example, polyethylene (B3416737) glycol (PEG) linkers can be incorporated to enhance the solubility and biocompatibility of the final conjugate. precisepeg.com

Diverse Bioconjugation Targets: The alkyne handle facilitates conjugation to a wide range of azide-modified targets, including proteins (like antibodies for targeted imaging), nucleic acids, lipids, and small-molecule drugs. rsc.orgnih.govprecisepeg.com This has led to the development of sophisticated probes, such as antibody-drug conjugates (ADCs) where the cyanine dye can act as both an imaging agent and a component of the delivery system. nih.gov

The ability to create custom conjugates with precisely controlled properties is critical for developing next-generation probes for diagnostics and theranostics. nih.govprecisepeg.com For example, researchers have successfully conjugated an asymmetric cyanine dye to the therapeutic antibody trastuzumab via a strain-promoted click reaction, enabling specific imaging of cancer cells that overexpress the Her2 receptor. rsc.orgrsc.org

Exploration of Unconventional Spectroscopic Phenomena and Advanced Research Applications

Beyond standard fluorescence imaging, the unique properties of this compound and its derivatives make them suitable for more advanced and unconventional applications. The exploration of these phenomena is a key direction for future research.

One such application is Fluorescence Resonance Energy Transfer (FRET) . FRET is a distance-dependent interaction between two fluorophores where the emission of a donor molecule excites an acceptor molecule. Cyanine dyes that are engineered to have a large Stokes shift are exceptionally useful as FRET donors because their emission spectra are well-separated from their absorption spectra, minimizing spectral overlap with the acceptor fluorophore, a common problem in FRET technology. sigmaaldrich.com This allows for the design of highly sensitive FRET-based biosensors to study molecular interactions in real-time.

Furthermore, the theranostic potential of cyanine dyes is an area of intense investigation. Heptamethine cyanines can act as photosensitizers, generating reactive oxygen species upon light irradiation for Photodynamic Therapy (PDT) or converting light energy into heat for Photothermal Therapy (PTT) . researchgate.net By conjugating this compound to a tumor-targeting ligand, it may be possible to create agents that can simultaneously image and treat cancer. nih.gov

The development of fluorogenic probes represents another advanced application. These are "smart" dyes that are non-fluorescent until they interact with a specific target or undergo a specific chemical reaction. This "turn-on" mechanism provides a very high signal-to-noise ratio by minimizing background fluorescence from unbound probes. researchgate.net Strategies to render cyanine dyes fluorogenic, for instance, through intramolecular cyclization reactions, are being developed and could be applied to alkyne-functionalized variants for highly specific bioimaging. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Alkyne Cyanine Dye 718, and how can reaction efficiency be optimized?

- Methodological Answer : this compound (CAS 1188292-54-7) is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in automated solid-phase DNA modification protocols . Key steps include:

- Alkyne functionalization : Use phosphoramidite chemistry to introduce alkyne groups onto target molecules (e.g., oligonucleotides or proteins).

- Click chemistry conjugation : Optimize reaction conditions (e.g., molar ratios of Cu(I) catalysts, reaction time >2 hours, inert atmosphere) to achieve >90% yield .

- Purification : Employ size-exclusion chromatography or HPLC to isolate the dye-conjugated product, ensuring minimal residual copper contaminants .

Efficiency can be enhanced by pre-screening solvent systems (e.g., DMSO/H2O mixtures) and using stabilizing ligands like THPTA to reduce Cu-induced cytotoxicity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Structural validation requires:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm alkyne and cyanine backbone integration (e.g., δ 2.5–3.5 ppm for terminal alkynes) .

- IR spectroscopy : Identify characteristic absorption bands (e.g., C≡C stretch at ~2100 cm⁻¹) .

- UV-Vis/NIR spectroscopy : Verify absorption maxima (e.g., ~718 nm for cyanine derivatives) and molar extinction coefficients (typically >200,000 M⁻¹cm⁻¹) .

Purity assessment should combine HPLC (≥95% purity) and mass spectrometry (ESI-TOF) to detect side products like hydrolyzed sulfonate groups .

Q. How can this compound be conjugated to biomolecules while preserving fluorescence activity?

- Methodological Answer :

- Target functionalization : Introduce azide groups onto biomolecules (e.g., antibodies, peptides) using NHS-ester or maleimide chemistry .

- Conjugation protocol :

- React alkyne-bearing dye (1.2 molar excess) with azide-functionalized biomolecules in PBS (pH 7.4) containing 1 mM CuSO4 and 2.5 mM sodium ascorbate.

- Incubate at 25°C for 4–6 hours, shielded from light to prevent photobleaching .

- Post-conjugation validation : Use fluorescence correlation spectroscopy (FCS) to confirm retained quantum yield (>0.3) and assess aggregation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in photostability data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise due to:

- Environmental factors : In vivo oxidative stress or enzymatic degradation reduces photostability. Mitigate this by co-administering antioxidants (e.g., vitamin E) or encapsulating the dye in PEGylated nanoparticles .

- Imaging parameters : Adjust laser power (<5 mW/cm²) and exposure time (<100 ms) during in vivo NIR imaging to minimize photobleaching .

Validate stability using accelerated aging tests (e.g., 48-hour exposure to simulated biological fluids) and correlate with in vivo half-life using kinetic modeling .

Q. What strategies improve the quantum yield and reduce cytotoxicity of this compound for longitudinal in vivo tracking?

- Methodological Answer :

- Quantum yield enhancement :

- Modify the polymethine chain length (e.g., heptamethine derivatives) to redshift absorption and reduce energy loss .

- Introduce bulky substituents (e.g., cyclohexyl groups) to restrict rotational relaxation and enhance fluorescence .

- Cytotoxicity mitigation :

- Replace copper catalysts with strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conjugation .

- Conduct MTT assays on primary cell lines (e.g., HEK293) to establish safe working concentrations (<10 µM) .

Q. How should researchers address conflicting NMR data observed in intermediates during this compound synthesis?

- Methodological Answer : Conflicting NMR peaks may indicate:

- Tautomerization : Use deuterated solvents (e.g., D2O or CDCl3) and variable-temperature NMR to identify equilibrium shifts .

- Residual solvents : Pre-dry intermediates under vacuum (≤0.1 mbar) and confirm solvent removal via <sup>13</sup>C DEPT-135 NMR .

- Diastereomer formation : Analyze coupling constants (e.g., <sup>3</sup>JHH) and compare with DFT-predicted structures (e.g., Gaussian 16 B3LYP/6-31G* calculations) .

Data Analysis and Reproducibility

Q. What computational tools are recommended for predicting the electronic structure of this compound?

- Methodological Answer :

- Quantum-chemical modeling : Use AM1 or DFT (e.g., B3LYP/6-31G*) to simulate absorption spectra and HOMO-LUMO gaps .

- Software : Gaussian 16 or ORCA for geometry optimization; Multiwfn for electron density analysis .

- Validation : Cross-check computed λmax with experimental UV-Vis data (tolerance ±15 nm) .

Q. How can batch-to-batch variability in dye conjugation efficiency be minimized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.